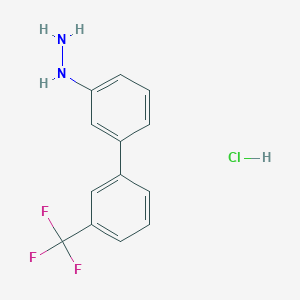
(3'-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound that features a biphenyl structure with a trifluoromethyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-trifluoromethyl-biphenyl-3-ylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azo compounds.
Reduction: Can be reduced to form amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted hydrazines
Aplicaciones Científicas De Investigación
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-(Trifluoromethyl)-biphenyl-3-methanamine
- 2-(3’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine
- 3-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-acrylic acid
Uniqueness
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClF3N2 |
|---|---|
Peso molecular |
288.69 g/mol |
Nombre IUPAC |
[3-[3-(trifluoromethyl)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)18-17;/h1-8,18H,17H2;1H |
Clave InChI |
QGANLRKCLGVPLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


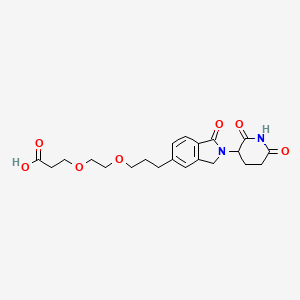

![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

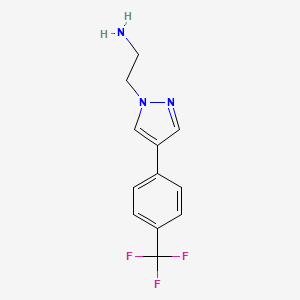
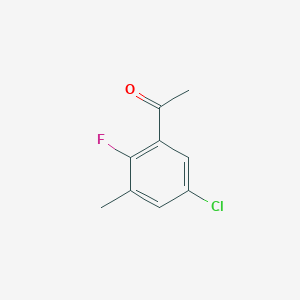
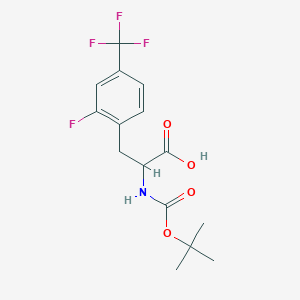
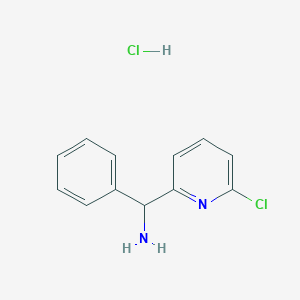
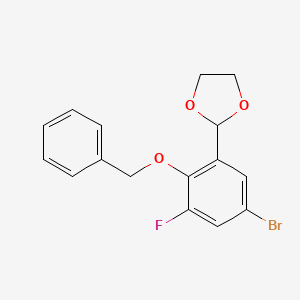
![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
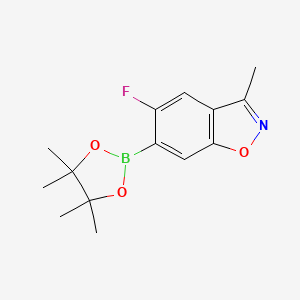
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
